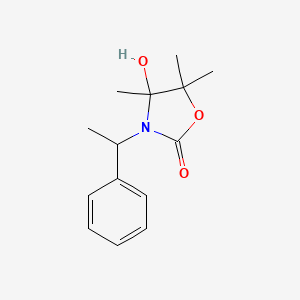
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Overview
Description
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol, also known as DEITP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEITP is a synthetic compound that is created through a specific synthesis method and has been found to have unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is not fully understood, but it is believed to act through multiple pathways. 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been found to interact with various proteins and enzymes in the body, including monoamine oxidase and acetylcholinesterase. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been found to have unique biochemical and physiological effects. In vitro studies have shown that 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In vivo studies have shown that 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has neuroprotective effects and may improve cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol.
Advantages and Limitations for Lab Experiments
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has several advantages for lab experiments, including its stability and solubility in various solvents. However, 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a synthetic compound and may not accurately represent the effects of natural compounds in the body. Additionally, more studies are needed to fully understand the safety and potential side effects of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol.
Future Directions
There are several future directions for research on 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol. One area of research is to further understand the mechanism of action of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol and its potential therapeutic effects. Another area of research is to explore the potential use of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol in combination with other compounds for the treatment of various diseases. Additionally, more studies are needed to fully understand the safety and potential side effects of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol.
Scientific Research Applications
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been studied as a potential drug candidate for various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In neuroscience, 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases. In pharmacology, 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-11-14-9-10-20-19(13-5-7-15(21)8-6-13)16(14)12-18(17)23-4-2/h5-8,11-12,19-21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKQUMBPNFPFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6'-amino-5'-cyano-3'-(4-methoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B4292858.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292862.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-ethoxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292875.png)
![4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B4292885.png)
![[6'-amino-3'-(4-bromophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B4292889.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4292913.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4292918.png)
![3-(2-chlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4292925.png)
![N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-(2-furylmethyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4292936.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292940.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B4292947.png)

![2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(2-chlorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4292967.png)